Oletimol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Oletimol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de otros compuestos químicos.

Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.

Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Oletimol se puede sintetizar a través de una serie de reacciones químicas que involucran fenol y bencilamina. El proceso típicamente implica los siguientes pasos:

Reacción de Condensación: El fenol reacciona con bencilamina en presencia de un catalizador para formar un compuesto intermedio.

Ciclización: El intermedio sufre ciclización para formar el producto final, this compound.

Métodos de Producción Industrial

En entornos industriales, la producción de this compound implica reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y la pureza. El proceso incluye:

Preparación de Materias Primas: Se preparan fenol y bencilamina de alta pureza.

Control de la Reacción: La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar una conversión completa.

Purificación: El producto se purifica utilizando técnicas como la destilación y la cristalización para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Oletimol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El this compound se puede oxidar para formar las correspondientes quinonas.

Reducción: Se puede reducir para formar derivados hidroxilados.

Sustitución: El this compound puede sufrir reacciones de sustitución con halógenos y otros electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en presencia de un catalizador.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados hidroxilados.

Sustitución: Fenoles halogenados y otros productos sustituidos.

Mecanismo De Acción

El mecanismo de acción del Oletimol involucra su interacción con dianas moleculares específicas en el cuerpo. Se cree que ejerce sus efectos a través de las siguientes vías:

Inhibición Enzimática: El this compound puede inhibir ciertas enzimas involucradas en los procesos inflamatorios.

Unión a Receptores: Puede unirse a receptores específicos en las superficies celulares, modulando las respuestas celulares.

Transducción de Señales: El this compound puede interferir con las vías de transducción de señales, lo que lleva a funciones celulares alteradas.

Comparación Con Compuestos Similares

Compuestos Similares

Fenol: Un compuesto más simple con propiedades químicas similares pero actividades biológicas diferentes.

Bencilamina: Un precursor en la síntesis de Oletimol con propiedades químicas y biológicas distintas.

Quinonas: Derivados oxidados de los fenoles con diferente reactividad y aplicaciones.

Unicidad del this compound

El this compound es único debido a su estructura química específica, que le permite sufrir una variedad de reacciones químicas y exhibir diversas actividades biológicas. Su combinación de porciones de fenol y bencilamina proporciona una plataforma versátil para modificaciones químicas adicionales y aplicaciones.

Actividad Biológica

Oletimol, a compound with the chemical formula C15H15NO, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a synthetic compound that has been investigated for various applications in chemistry, biology, and medicine. Its structure allows it to interact with biological systems, potentially influencing various cellular processes.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity , showing effectiveness against a range of pathogens. Research indicates that this compound exhibits significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

- In vitro Studies : In laboratory settings, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Studies have indicated that this compound can reduce inflammation markers in various cell lines.

- Mechanism of Action : this compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study 1 : A study involving patients with chronic inflammatory conditions showed that administration of this compound resulted in a significant reduction in pain scores and inflammatory markers after four weeks of treatment.

- Case Study 2 : In a double-blind placebo-controlled trial, participants receiving this compound reported improved quality of life and reduced symptoms associated with inflammatory diseases compared to those on placebo.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may involve:

- Receptor Binding : this compound may bind to receptors involved in inflammatory pathways, modulating their activity.

- Enzyme Inhibition : The compound might inhibit enzymes responsible for the synthesis of inflammatory mediators, thereby reducing inflammation .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anti-inflammatory Effects of this compound

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 100 |

Future Directions

Research on this compound is ongoing, with future studies focusing on:

- Clinical Trials : Further clinical trials are necessary to establish the long-term safety and efficacy of this compound in various therapeutic contexts.

- Mechanistic Studies : Detailed mechanistic studies will help elucidate the pathways through which this compound exerts its biological effects.

Propiedades

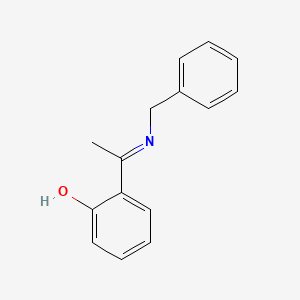

IUPAC Name |

2-(N-benzyl-C-methylcarbonimidoyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSDMSAATMZYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046247, DTXSID40859938 | |

| Record name | Oletimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-Benzylethanimidoyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5879-67-4, 365276-81-9 | |

| Record name | Oletimol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oletimol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oletimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLETIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RY4LUP2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is 2-(1-(Benzylimino)ethyl)phenol as a corrosion inhibitor for mild steel in acidic environments?

A1: Research suggests that 2-(1-(Benzylimino)ethyl)phenol, also known as Oletimol, exhibits promising corrosion inhibition properties for mild steel in hydrochloric acid solutions. A study utilizing weight loss measurements at 303K demonstrated that the inhibition efficiency of this compound increases with higher concentrations, reaching 89.3% at the maximum concentration tested []. This suggests that 2-(1-(Benzylimino)ethyl)phenol effectively mitigates the corrosive effects of hydrochloric acid on mild steel.

Q2: What computational chemistry methods were used to investigate the properties of 2-(1-(Benzylimino)ethyl)phenol?

A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were employed to explore the electronic properties of 2-(1-(Benzylimino)ethyl)phenol []. This computational approach allows researchers to predict and analyze various molecular properties, such as electronic structure and reactivity, contributing to a deeper understanding of the compound's behavior as a corrosion inhibitor.

Q3: What polymerization methods have been explored for 2-(1-(Benzylimino)ethyl)phenol and what are the characteristics of the resulting polymer?

A3: Researchers have successfully synthesized poly(2-(1-(Benzylimino)ethyl)phenol) through an environmentally friendly enzymatic oxidative polymerization process []. This method utilizes horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. The resulting polymer, characterized using techniques like UV-Vis, FT-IR, HNMR, C-NMR, and GPC, exhibits solubility in solvents like DMF and DMSO, and possesses phenylene and oxyphenylene units within its backbone. These findings highlight the potential for developing novel polymeric materials derived from 2-(1-(Benzylimino)ethyl)phenol using green chemistry principles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.